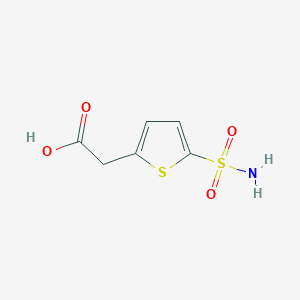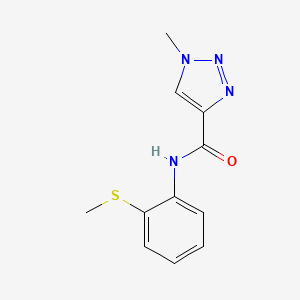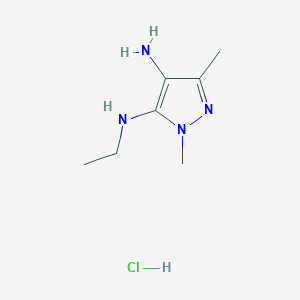![molecular formula C15H17F3N6 B2761249 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415600-61-0](/img/structure/B2761249.png)
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, commonly known as ETP-46321, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. This compound is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, survival, and differentiation.
作用機序
ETP-46321 is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by ETP-46321 has been shown to induce cell death in cancer cells while sparing normal cells. The precise mechanism of action of ETP-46321 is not fully understood, but it is thought to involve the disruption of CK2-mediated signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its effects on cancer cells, ETP-46321 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. ETP-46321 has also been studied for its potential use in viral infections, as CK2 plays a critical role in the replication of many viruses.
実験室実験の利点と制限
ETP-46321 has several advantages for use in scientific research. It is a small molecule compound that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. ETP-46321 also has a unique mechanism of action that makes it a promising candidate for further research in cancer and other diseases. However, there are also some limitations to the use of ETP-46321 in lab experiments. Its potency may require the use of high concentrations, which could lead to off-target effects. Additionally, the precise mechanism of action of ETP-46321 is not fully understood, which could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on ETP-46321. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater anti-cancer activity. Another area of research is the use of ETP-46321 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the neuroprotective effects of ETP-46321 could be further explored in animal models of neurodegenerative disorders. Finally, the potential use of ETP-46321 in viral infections warrants further investigation, as CK2 plays a critical role in the replication of many viruses.
合成法
The synthesis of ETP-46321 involves several steps, starting with the reaction of 5-ethyl-2,4-dihydroxypyrimidine with N,N'-dimethylpiperazine to form 4-(5-ethylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 6-(trifluoromethyl)pyrimidine-2,4-diamine to yield the final product, ETP-46321. The synthesis of ETP-46321 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
ETP-46321 has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by ETP-46321 has been shown to induce cell death in cancer cells while sparing normal cells. ETP-46321 has also been studied for its potential use in other diseases such as neurodegenerative disorders and viral infections. The unique mechanism of action of ETP-46321 makes it a promising candidate for further research in these areas.
特性
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-2-11-8-19-14(20-9-11)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-10-22-13/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWOQSPGYOSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)


![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)
![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)


![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)